3-(4-Isopropylbenzyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)7-13(15)8-14-9-13/h3-6,10,14-15H,7-9H2,1-2H3 |
InChI Key |
LGPCTDXZEUZELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2(CNC2)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 4 Isopropylbenzyl Azetidin 3 Ol
Ring-Opening Reactions of the Azetidine (B1206935) Moiety
The high ring strain of approximately 25.5 kcal/mol makes the azetidine ring a prime candidate for ring-opening and ring-expansion reactions, yielding highly substituted acyclic amines or larger heterocyclic systems. rsc.orgrsc.org These reactions are a cornerstone of azetidine chemistry, providing pathways to diverse molecular architectures.
Nucleophilic attack is a common mode of reaction for azetidines, though the non-activated ring is relatively inert towards most nucleophiles. nih.gov Activation of the ring nitrogen is typically required to facilitate the reaction. This is usually achieved through protonation or alkylation, which converts the nitrogen into a good leaving group and forms a reactive azetidinium ion intermediate. nih.govnih.gov
The subsequent ring-opening of this azetidinium ion by a nucleophile generally proceeds via an S_N2 mechanism. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. researchgate.net For a 3-substituted azetidinium ion like the one derived from 3-(4-isopropylbenzyl)azetidin-3-ol, the attack can occur at either the C2 or C4 position. The outcome is often a mixture of products, with the ratio depending on steric and electronic factors, as well as the nature of the nucleophile. researchgate.net For instance, nucleophilic ring-opening of various azetidinium salts with nucleophiles such as azide, acetate, or benzylamine (B48309) has been shown to be highly regioselective. researchgate.net In many cases, attack at the less sterically hindered C4 position is favored. researchgate.net
A variety of nucleophiles can be employed in these reactions, including halides, amines, azides, and oxygen-based nucleophiles, leading to the formation of functionalized γ-aminopropyl derivatives. researchgate.netresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions
| Azetidinium Precursor | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Substituted Azetidinium Ions | Azide (N₃⁻) | γ-Azidoamines | researchgate.net |
| Substituted Azetidinium Ions | Acetate (AcO⁻) | γ-Aminoacetates | researchgate.net |
| Substituted Azetidinium Ions | Benzylamine | Polysubstituted Linear Amines | researchgate.net |
While less common than nucleophilic ring-opening, reactions initiated by electrophiles can also lead to the cleavage of the azetidine ring. In this mechanism, the lone pair of electrons on the nitrogen atom acts as the initial nucleophile, attacking an external electrophile. This can lead to the formation of a highly strained intermediate that subsequently undergoes ring-opening, often with the assistance of a nucleophile present in the reaction medium. colab.ws For example, the reaction of certain azetidines with acyl chlorides can result in the cleavage of the N-C(3) bond to afford N-acyl-3-chloroazetidines. colab.ws Photochemically generated azetidinols have also been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net
Reactivity of the Benzyl (B1604629) and Isopropyl Moieties
The 4-isopropylbenzyl group also possesses reactive sites that can be targeted for chemical modification.
Benzyl Moiety: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The existing isopropyl group is an ortho-, para-directing group, meaning incoming electrophiles will preferentially add to the positions ortho and para to it. However, the position para to the isopropyl group is already occupied by the benzyl substituent. The benzylic C-H bonds (on the CH₂ group) are susceptible to radical halogenation or oxidation due to the stability of the resulting benzyl radical or cation.
Isopropyl Moiety: The isopropyl group is generally less reactive. However, the tertiary C-H bond is the most susceptible to radical substitution. Under strong oxidizing conditions, this group could potentially be oxidized.
Table 2: Summary of Potential Reactivity
| Moiety | Reaction Type | Reagents/Conditions | Potential Product(s) | Reference |
|---|---|---|---|---|
| Azetidine Ring | Nucleophilic Ring Opening | Activation (e.g., H⁺, R-X) then Nucleophile (e.g., N₃⁻, R'NH₂) | γ-Substituted Amines | nih.govresearchgate.net |
| Azetidine Ring | Electrophilic Ring Opening | Electrophile (e.g., Acyl Halide) | Ring-Opened Products | colab.ws |
| Hydroxyl Group | Esterification | Acyl Chloride, Pyridine | 3-Acyloxy-3-(4-isopropylbenzyl)azetidine | youtube.com |
| Hydroxyl Group | Oxidation | Ozonolysis of Methylene (B1212753) Intermediate | Azetidin-3-one (B1332698) derivative | colab.ws |
| Benzyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted aromatic ring |
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating isopropyl and benzyl groups. uomustansiriyah.edu.iqlumenlearning.com These substituents direct incoming electrophiles primarily to the ortho and para positions. lumenlearning.comyoutube.comyoutube.com In this specific molecule, the para position is already occupied by the benzylazetidin-3-ol moiety. Therefore, electrophilic substitution is expected to occur at the positions ortho to the isopropyl group.
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edubyjus.comchemistrysteps.com This is the slow, rate-determining step of the reaction. msu.edu Subsequently, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. msu.edu
Several key electrophilic aromatic substitution reactions could be applied to this compound, as illustrated by reactions on the closely related compound, cumene (B47948) (isopropylbenzene).
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Isopropyl-2-nitrobenzyl)azetidin-3-ol and 3-(4-Isopropyl-3-nitrobenzyl)azetidin-3-ol |
| Halogenation (Bromination) | Br₂, FeBr₃ | 3-(2-Bromo-4-isopropylbenzyl)azetidin-3-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-Acyl-4-isopropylbenzyl)azetidin-3-ol |
Note: The product distribution in these reactions can be influenced by steric hindrance from the bulky isopropyl and benzylazetidin-3-ol groups, potentially favoring substitution at the less hindered ortho position. Nitration of isopropylbenzene can sometimes lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org
Side-Chain Modifications at the Isopropyl Group
The isopropyl group attached to the phenyl ring also presents opportunities for chemical modification, primarily at the benzylic position. The benzylic carbon is the carbon atom directly attached to the benzene ring. libretexts.org
One significant reaction is benzylic bromination . This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator, using a reagent like N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com The stability of the resulting benzylic radical makes this position particularly susceptible to halogenation. masterorganicchemistry.comchemedx.org For this compound, this would lead to the introduction of a bromine atom at the tertiary carbon of the isopropyl group.
Another important transformation is the oxidation of the isopropyl side-chain . Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkylbenzenes that have at least one benzylic hydrogen. youtube.comorgoreview.comyoutube.com In the case of an isopropyl group, this oxidation typically leads to the formation of a carboxylic acid at that position, cleaving the carbon-carbon bonds of the alkyl group. orgoreview.comyoutube.com
Table 2: Representative Side-Chain Modification Reactions
| Reaction | Reagents | Expected Major Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light (hν) or Peroxide | 3-(4-(1-Bromo-1-methylethyl)benzyl)azetidin-3-ol |
| Oxidation | KMnO₄, H₃O⁺, Heat | 4-((3-Hydroxyazetidin-3-yl)methyl)benzoic acid |
Note: The conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the azetidine ring or the tertiary alcohol.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing synthetic routes.
Elucidation of Reaction Pathways
The pathways for the reactions described above are generally well-understood for related model systems.
Electrophilic Aromatic Substitution: As previously mentioned, this proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized arenium ion intermediate. byjus.comlibretexts.org The directing effects of the alkyl substituents are explained by the ability of these groups to stabilize the positive charge in the ortho and para positions of the arenium ion through inductive effects and hyperconjugation. youtube.comyoutube.com
Free-Radical Bromination: This reaction follows a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination. masterorganicchemistry.combrainly.com
Initiation: The reaction is initiated by the homolytic cleavage of the bromine source (e.g., Br₂ or NBS) to generate bromine radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from the isopropyl group to form a stable tertiary benzylic radical and HBr. This benzylic radical then reacts with another molecule of the bromine source to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Oxidation of the Isopropyl Group: The mechanism for the oxidation of alkylbenzenes with strong oxidizing agents like KMnO₄ is complex and thought to involve free radical intermediates. orgoreview.com The initial step is believed to be the abstraction of a benzylic hydrogen. orgoreview.com The industrial cumene process, which involves the oxidation of isopropylbenzene, proceeds through a radical chain reaction to form cumene hydroperoxide. ulisboa.ptresearchgate.netwikipedia.orgresearchgate.net
Role of Strain-Release in Driving Reactivity
The azetidine ring is a four-membered heterocycle possessing significant ring strain (approximately 25.2 kcal/mol), which is a key driver of its reactivity. rsc.org This inherent strain can be released in various chemical transformations, often leading to ring-opening reactions.
While the reactions discussed in the previous sections focus on the peripheral parts of the molecule, the azetidine ring itself can participate in or be affected by certain reaction conditions. For instance, under strongly acidic conditions, the nitrogen atom of the azetidine ring can be protonated. This can lead to acid-mediated ring-opening reactions, where a nucleophile attacks one of the ring carbons, relieving the ring strain. acs.org
The reactivity of azetidines is often harnessed in synthetic chemistry. For example, Lewis acid-promoted ring-opening with nucleophiles can occur. rsc.org The high ring strain associated with structures like azabicyclo[1.1.0]butanes, which can be precursors to azetidines, enables a variety of strain-release-driven synthetic methods. researchgate.netorganic-chemistry.org While this compound is more stable than such bicyclic precursors, the principle of strain-release remains a fundamental aspect of its potential reactivity under specific conditions. rsc.orgnih.gov For example, theoretical calculations on the aminolysis of epoxy amines to form azetidines highlight the importance of transition state energies in determining the reaction pathway. frontiersin.org
In the context of this compound, while the primary focus of this article is on transformations of the phenyl and isopropyl groups, it is crucial to recognize that the stability of the azetidine ring under the chosen reaction conditions is a critical consideration. The strain energy of the ring makes it susceptible to cleavage, a factor that must be managed to achieve the desired selective modifications on other parts of the molecule.
Theoretical and Computational Studies of 3 4 Isopropylbenzyl Azetidin 3 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3-(4-isopropylbenzyl)azetidin-3-ol and how its shape influences its properties. The azetidine (B1206935) ring, a four-membered heterocycle containing a nitrogen atom, is the central structural feature. wikipedia.orgnih.gov This ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.org
The puckered nature of the azetidine ring allows for different conformations. For this compound, the substituents—the hydroxyl group and the 4-isopropylbenzyl group—can adopt various spatial arrangements relative to the ring. These different arrangements, or conformers, will have different energies, and the molecule will predominantly exist in its lowest energy conformation.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energies of these different conformers and to identify the most stable ones. researchgate.netmdpi.comjapsr.in For instance, studies on similar substituted azetidines have shown that the orientation of substituents can be influenced by steric and electronic factors. rsc.org In the case of this compound, the bulky 4-isopropylbenzyl group will likely prefer an equatorial-like position to minimize steric hindrance with the azetidine ring. The orientation of the hydroxyl group will also be critical, potentially participating in intramolecular hydrogen bonding with the nitrogen atom of the azetidine ring, which would further stabilize certain conformations.
A comprehensive conformational analysis would involve systematically rotating the rotatable bonds—specifically the C-C bond connecting the benzyl (B1604629) group to the azetidine ring and the C-O bond of the hydroxyl group—and calculating the energy at each step to map out the potential energy surface. This analysis would reveal the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature.
Table 1: Predicted Predominant Conformer of this compound
| Feature | Predicted Orientation | Rationale |
| Azetidine Ring | Puckered | To alleviate some ring strain. |
| 4-Isopropylbenzyl Group | Equatorial-like | Minimization of steric hindrance. |
| Hydroxyl Group | Potentially involved in intramolecular H-bonding | Stabilization of the conformation. |
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations provide a detailed picture of the electronic structure of this compound, offering insights into its reactivity and spectroscopic properties. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed for such studies on azetidine derivatives. researchgate.net
Key parameters obtained from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
Electron Density Distribution: The electron density is not uniformly distributed across the molecule. The nitrogen and oxygen atoms, being more electronegative, will draw electron density towards them, creating regions of partial negative charge. Conversely, the carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity.
HOMO and LUMO: The HOMO represents the orbital from which an electron is most easily removed, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most easily added, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be associated with the azetidine ring and the antibonding orbitals of the C-N and C-O bonds.
Electrostatic Potential Map: This map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue regions show positive electrostatic potential (electron-poor), attractive to nucleophiles. For this compound, the area around the nitrogen and oxygen atoms would be expected to be red, while the hydrogen atoms would be in bluish regions.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristics | Significance |
| Electron Density | Higher around N and O atoms | Influences intermolecular interactions and reactivity. |
| HOMO | Localized on the aromatic ring and N atom | Site for electrophilic attack. |
| LUMO | Associated with the azetidine ring | Site for nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and kinetic stability. |
Computational Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. mit.edu The strained four-membered azetidine ring is a key feature that governs its reactivity, making it susceptible to ring-opening reactions. nih.govbeilstein-journals.orgrsc.org
One of the primary reactions of azetidines is nucleophilic ring-opening. magtech.com.cn Computational models can predict the regioselectivity of this reaction, i.e., which of the C-N bonds is more likely to break. In the case of unsymmetrically substituted azetidines, the attack of a nucleophile can occur at either of the carbon atoms adjacent to the nitrogen. The outcome is influenced by both electronic and steric effects. magtech.com.cn For this compound, the presence of the benzyl group at the 3-position could electronically influence the adjacent C-N bonds. Computational studies can model the transition states for nucleophilic attack at both C2 and C4, and the pathway with the lower activation energy will be the favored one.
Furthermore, computational methods can be used to study other potential reactions, such as:
Reactions involving the hydroxyl group: The hydroxyl group can act as a nucleophile or be protonated and eliminated as a water molecule, leading to the formation of a carbocation intermediate.
Electrophilic substitution on the aromatic ring: The isopropylbenzyl group can undergo electrophilic aromatic substitution reactions. Computational models can predict the most likely position of substitution (ortho, meta, or para to the isopropyl group).
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction (thermodynamics) and its rate (kinetics).
Analysis of Ring Strain and its Influence on Molecular Properties
The azetidine ring in this compound possesses significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org This strain has a profound influence on the molecule's geometry, stability, and reactivity. rsc.orgmedwinpublishers.com
Angle Strain: The internal bond angles in a four-membered ring are forced to be approximately 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. wikipedia.orglibretexts.org This deviation leads to less effective orbital overlap and weaker, more reactive C-C and C-N bonds.
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. In a planar azetidine ring, all the C-H and C-substituent bonds would be eclipsed. To alleviate this strain, the azetidine ring adopts a puckered conformation.
The total ring strain energy can be quantified computationally by comparing the energy of the cyclic molecule with that of a corresponding acyclic, strain-free reference compound. srce.hrnih.govresearchgate.net This strain energy is a key factor driving the reactivity of azetidines, particularly their tendency to undergo ring-opening reactions to relieve the strain. beilstein-journals.orgrsc.org
The ring strain also affects other molecular properties. For example, it can influence the acidity of protons on the ring and the basicity of the nitrogen atom. srce.hr Computational studies can quantify these effects and correlate them with the degree of ring strain. For instance, an increase in p-character of the nitrogen's lone pair orbital due to ring strain can affect its basicity.
Table 3: Impact of Ring Strain on the Properties of this compound
| Property | Influence of Ring Strain |
| Reactivity | Increased susceptibility to ring-opening reactions. |
| Bond Strengths | Weaker C-C and C-N bonds within the ring. |
| Geometry | Puckered conformation to reduce torsional strain. |
| Basicity of Nitrogen | Can be altered compared to acyclic amines. |
Stereochemical Predictions and Stereoelectronic Effects
The stereochemistry of this compound is an important aspect of its structure. The carbon atom at the 3-position of the azetidine ring is a stereocenter, meaning that the molecule can exist as a pair of enantiomers (R and S). Computational methods can be used to predict the relative stabilities of these enantiomers and to study their chiroptical properties, such as their predicted optical rotation.
Stereoelectronic effects are another crucial consideration. youtube.comyoutube.com These effects describe how the spatial arrangement of orbitals influences the molecule's properties and reactivity. In the context of the azetidine ring, the orientation of the nitrogen lone pair and the substituents' orbitals can have significant consequences.
For example, the anomeric effect, a type of stereoelectronic effect, could play a role if there are electronegative substituents on the ring. While not a classic anomeric system, interactions between the nitrogen lone pair and the antibonding orbitals (σ*) of the adjacent C-C or C-substituent bonds can influence the ring's conformation and reactivity. Computational analysis of the molecular orbitals can reveal the presence and magnitude of such interactions.
Furthermore, stereoelectronic effects are critical in determining the stereochemical outcome of reactions. For instance, in a nucleophilic ring-opening reaction, the nucleophile will typically attack from a specific trajectory relative to the breaking bond, often in an anti-periplanar fashion, to allow for optimal orbital overlap in the transition state. Computational modeling of reaction pathways can predict the preferred stereochemical outcome based on these stereoelectronic principles.
Role of 3 4 Isopropylbenzyl Azetidin 3 Ol in Advanced Organic Synthesis
Utilization as a Chiral Building Block
Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The 3-(4-Isopropylbenzyl)azetidin-3-ol molecule possesses a stereogenic center at the C3 position of the azetidine (B1206935) ring, making its enantiopure forms highly valuable in asymmetric synthesis.
The synthesis of chiral, non-racemic azetidines can be achieved through various methods, including asymmetric synthesis and the resolution of racemic mixtures. bham.ac.uk Once obtained in an enantiomerically pure form, this compound can be incorporated into larger molecules, transferring its specific stereochemistry to the final product. Azetidine carboxylic acids, for instance, are well-known scaffolds and building blocks for creating a range of biologically active heterocyclic compounds and peptides. nih.gov The defined three-dimensional structure of the azetidine ring can impart conformational rigidity to the target molecule, which is often beneficial for binding to biological targets.
Table 1: Examples of Chiral Azetidine-Based Building Blocks and Their Applications
| Chiral Azetidine Derivative | Application | Reference |
|---|---|---|
| (S)-Azetidine-2-carboxylic acid | Synthesis of conformationally constrained peptide analogues | acs.org |
| Chiral Azetidine-2,4-dicarboxylic acids | Used as chiral auxiliaries in asymmetric alkylation | rsc.org |
| Enantioenriched Azetidin-3-ones | Precursors for complex 3-hydroxyazetidine derivatives | nih.govnih.gov |
Application as a Key Intermediate in Complex Molecule Synthesis
The chemical functionality of this compound makes it an excellent intermediate for the synthesis of more complex molecules. google.com The azetidine ring itself is a stable yet reactive core that can be selectively functionalized. uni-muenchen.de
Key transformations include:
N-Functionalization: The secondary amine of the azetidine ring can be readily modified through reactions such as alkylation, acylation, arylation, or sulfonylation. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
O-Functionalization: The tertiary hydroxyl group can be derivatized to form ethers or esters. More importantly, it can be converted into a good leaving group (e.g., mesylate or tosylate), facilitating nucleophilic substitution reactions at the C3 position. This opens pathways to a diverse range of 3-substituted azetidines.
Ring-Opening Reactions: The inherent strain of the four-membered ring can be harnessed to perform ring-opening reactions, leading to the formation of functionalized acyclic amine derivatives.
These functionalization strategies allow chemists to use this compound as a central scaffold to build libraries of diverse compounds for screening and development. nih.gov For example, 3-hydroxyazetidine hydrochloride is a known intermediate in the synthesis of fluoroquinolone antibiotics and polypeptides. chemicalbook.com
Table 2: Potential Synthetic Transformations of the Azetidin-3-ol (B1332694) Scaffold
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-azetidin-3-ol |
| N-Acylation | Acyl chloride, Base | N-Acyl-azetidin-3-ol |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-azetidin-3-ol |
| O-Mesylation | Methanesulfonyl chloride (MsCl), Base | 3-Mesyloxy-azetidine derivative |
Potential as a Ligand in Asymmetric Catalysis
Chiral vicinal amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of coordinating to metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. rsc.orgwestlake.edu.cn this compound fits the structural motif of a chiral amino alcohol, with both a nitrogen and an oxygen atom available for metal coordination.
The cis-relationship of the substituents that can be achieved in some azetidine syntheses makes them effective chiral ligands for asymmetric catalysis. bham.ac.uk When complexed with a transition metal (e.g., copper, rhodium, palladium, titanium), the resulting chiral catalyst could be applied to a variety of enantioselective transformations. researchgate.net The steric bulk of the 4-isopropylbenzyl group would likely play a crucial role in creating the necessary chiral pockets to induce high levels of enantioselectivity.
Potential applications include:
Asymmetric addition of organozinc reagents to aldehydes. nih.govtandfonline.com
Enantioselective Henry (nitroaldol) reactions. bham.ac.uk
Asymmetric hydrogenations and transfer hydrogenations.
Palladium-catalyzed asymmetric allylic alkylations.
The development of azetidine-based ligands has been an active area of research, demonstrating their effectiveness in a range of asymmetric reactions. birmingham.ac.uk
Table 3: Examples of Asymmetric Reactions Catalyzed by Chiral Amino Alcohol Ligands
| Reaction | Metal Catalyst | Ligand Type | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Diethylzinc addition to benzaldehyde | Ti(O-iPr)4 | Fructose-derived β-amino alcohols | Up to 96% |
| Henry Reaction | Copper(II) Acetate | cis-Azetidine diamine | Up to >99.5% |
| Reductive Coupling of Ketones | Copper(I) | Phosphine-based ligands | High |
Precursor for the Synthesis of Novel Heterocyclic Scaffolds
The ring strain of azetidines not only influences their reactivity in ring-opening reactions but also makes them suitable precursors for ring expansion and rearrangement reactions to form other heterocyclic systems. rsc.org Such transformations are powerful tools for generating molecular diversity and accessing novel chemical space.
Starting from this compound, several synthetic pathways to new scaffolds can be envisioned:
Ring Expansion: Under appropriate conditions, such as treatment with specific reagents or catalysts, the four-membered azetidine ring can be expanded to five-membered (pyrrolidine) or six-membered (piperidine) heterocycles. For instance, the formation of pyrrolidines from iodomethyl azetidines has been achieved through heating. medwinpublishers.com A Ritter-initiated cascade reaction of 3-hydroxyazetidines can lead to highly substituted 2-oxazolines. researchgate.netnih.govacs.org
Spirocycle Synthesis: The azetidine ring can serve as the core for the construction of spirocycles, which are three-dimensional structures of increasing interest in drug discovery. nih.govresearchgate.net For example, a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones provides an elegant route to azetidine-containing spirocycles. thieme-connect.com The synthesis of complex spiro heterocyclic compounds can also be achieved through the cycloaddition of in situ generated azomethine ylides with various dipolarophiles. nih.gov
These advanced synthetic strategies allow for the transformation of the relatively simple this compound structure into a variety of novel and complex heterocyclic frameworks, significantly broadening its utility in organic and medicinal chemistry.
Table 4: Azetidine-Based Transformations to Novel Heterocyclic Scaffolds
| Transformation | Reaction Type | Resulting Scaffold |
|---|---|---|
| Ritter-initiated cascade | Rearrangement/Cyclization | Substituted 2-Oxazolines |
| Heating of 2-(iodomethyl)azetidines | Isomerization/Ring Expansion | 3-Iodopyrrolidines |
| Strain-release from azabicyclo[1.1.0]butanes | Spirocyclization | Spiro-azetidines |
Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of Synthetic Pathways Involving 3 4 Isopropylbenzyl Azetidin 3 Ol
Spectroscopic Techniques for Characterizing Reaction Intermediates
Spectroscopic methods are indispensable for the real-time analysis and structural characterization of molecules generated during a synthetic sequence. They provide detailed information on the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. researchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of nuclei, advanced NMR techniques offer deeper insights into molecular connectivity and spatial arrangement. iitmandi.ac.in
Two-Dimensional (2D) NMR Spectroscopy: For a molecule with the complexity of 3-(4-isopropylbenzyl)azetidin-3-ol, 2D NMR is essential for unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons, such as those within the azetidine (B1206935) ring and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton, such as connecting the benzyl (B1604629) group to the azetidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, which is invaluable for determining stereochemistry. For instance, in related azetidin-3-ols, NOESY experiments have been used to confirm the relative disposition of substituents on the four-membered ring. ipb.pt
| Technique | Purpose in Analyzing this compound | Information Gained |
| COSY | Trace proton-proton couplings within the azetidine ring and isopropyl moiety. | Connectivity of H-2/H-4 with the N-benzyl protons; connectivity of the isopropyl methine and methyl protons. |
| HSQC | Assign each carbon atom that is attached to a proton. | Unambiguous assignment of C-2, C-4, C-H (isopropyl), -CH₃ (isopropyl), benzylic -CH₂-, and aromatic C-H signals. |
| HMBC | Establish long-range connectivity between different functional groups. | Correlation between benzylic protons and azetidine ring carbons (C-2, C-4); correlation between aromatic protons and the isopropyl carbon. Confirmation of the quaternary carbon C-3. |
| NOESY | Determine the three-dimensional structure and stereochemistry. | Spatial proximity between the benzyl group protons and specific protons on the azetidine ring. |
Solid-State NMR (SSNMR): The physical properties of a final pharmaceutical compound or intermediate are heavily influenced by its solid-state form (e.g., crystalline polymorphs, amorphous solids). bruker.com SSNMR is a powerful, non-destructive technique for characterizing these forms. europeanpharmaceuticalreview.com It can distinguish between different crystalline arrangements and quantify the components in a mixture of solid forms. fsu.edutandfonline.com For this compound, SSNMR would be employed during late-stage development to identify the stable polymorphic form, detect amorphous content, and ensure batch-to-batch consistency. europeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for acquiring high-resolution spectra of solid samples. bruker.com
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the identity of synthetic products and intermediates by providing a highly accurate mass measurement. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. In the synthesis of this compound, HRMS would be used to:
Confirm the successful formation of the target molecule by matching the experimentally measured mass to the theoretical mass.
Identify intermediates and by-products during reaction monitoring, providing crucial data for mechanistic investigations and process optimization.
Characterize impurities in the final product.
| Compound | Formula | Theoretical Exact Mass (m/z) | Analysis Purpose |
| This compound | C₁₃H₁₉NO | 205.1467 | Final product confirmation |
| Reaction Intermediate A | C₁₀H₁₃N | 147.1048 | Example: N-(4-isopropylbenzyl)allylamine |
| By-product B | C₁₃H₁₇N | 187.1361 | Example: Dehydration product |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used for the rapid and non-destructive identification of functional groups within a molecule. frontiersin.org These two methods are complementary, as some molecular vibrations are more active in IR and others in Raman. researchgate.net During the synthesis of this compound, these techniques would monitor the transformation of functional groups. For example, the disappearance of a ketone stretch (C=O) and the appearance of an alcohol stretch (O-H) could signify the reduction of a precursor like 1-(4-isopropylbenzyl)azetidin-3-one.
Infrared (IR) Spectroscopy: Particularly sensitive to polar bonds. The broad O-H stretching band of the tertiary alcohol and the C-N stretching of the azetidine ring would be prominent features in the IR spectrum of the final product. encyclopedia.pub
Raman Spectroscopy: Generally more sensitive to non-polar, symmetric bonds. It would provide clear signals for the aromatic ring's C=C stretching vibrations and the C-H bonds of the isopropyl group. irdg.org The "fingerprint" region (below 1500 cm⁻¹) of both spectra is unique to the molecule and serves as a reliable method for identification. frontiersin.org
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Significance |
| Alcohol (O-H) | Stretching | 3400-3200 (broad) | Weak | Confirms presence of the hydroxyl group. |
| Alkane (C-H) | Stretching | 2960-2850 | Strong | Indicates isopropyl and benzyl aliphatic C-H. |
| Aromatic (C=C) | Stretching | 1600, 1475 | Strong | Confirms the presence of the benzene (B151609) ring. |
| Azetidine (C-N) | Stretching | 1250-1020 | Moderate | Indicates the presence of the azetidine ring. |
Chromatographic Methods for Process Monitoring and Purity Assessment in Synthesis
Chromatography is the primary method for separating the components of a mixture, making it essential for monitoring the progress of a chemical reaction and assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in pharmaceutical development for reaction monitoring and purity determination. nih.gov In the synthesis of this compound, a reversed-phase HPLC method would typically be developed. This method would allow a chemist to:
Track Reaction Progress: By taking aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product can be quantified by measuring their respective peak areas.
Determine Product Purity: The purity of the final isolated product is determined by calculating the area percentage of the main product peak relative to the total area of all detected peaks.
Identify By-products: HPLC can separate the desired product from impurities and by-products formed during the reaction, aiding in the optimization of reaction conditions to minimize their formation.
| Time (hours) | Starting Material Peak Area (%) | Product Peak Area (%) | Impurity A Peak Area (%) |
| 0 | 99.5 | 0.1 | 0.4 |
| 2 | 45.2 | 52.3 | 2.5 |
| 4 | 10.1 | 85.6 | 4.3 |
| 6 | <1 | 94.1 | 5.9 |
| Final (Post-Purification) | <0.1 | 99.8 | 0.1 |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile upon derivatization. researchgate.net While the target compound, this compound, has a relatively high boiling point and is better suited for HPLC analysis, GC is invaluable for detecting volatile impurities and by-products that may be present in the reaction mixture or in the starting materials. mdpi.com
For instance, in a synthetic route that involves solvents or low molecular weight reagents, GC coupled with a mass spectrometer (GC-MS) can be used to:
Identify and quantify residual solvents (e.g., THF, Toluene, Methanol) in the final product.
Detect volatile by-products that could indicate side reactions. For example, the elimination of water from the product could potentially form a volatile alkene.
Assess the purity of volatile starting materials, such as 4-isopropylbenzaldehyde, if used in the synthesis.
| Compound | Potential Origin | Analytical Purpose |
| Toluene | Reaction solvent | Quantification of residual solvent. |
| Acetone | Cleaning or side reaction | Detection of process-related impurities. |
| 4-Isopropylbenzaldehyde | Unreacted starting material | Monitoring reaction completion. |
| 1-isopropenyl-4-isopropylbenzene | By-product of a side reaction | Mechanistic insight into side pathways. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method is unparalleled in its ability to provide precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, for chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for establishing the absolute configuration of stereocenters.
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined, revealing the molecule's solid-state structure.
In the context of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a critical step in its comprehensive characterization. The resulting crystallographic data would provide irrefutable proof of its molecular structure, including the precise orientation of the 4-isopropylbenzyl group relative to the azetidin-3-ol (B1332694) ring.
A crucial aspect of the crystallographic analysis of a chiral compound is the determination of its absolute configuration. For enantiomerically pure samples that crystallize in one of the 65 Sohncke space groups (chiral space groups), specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can definitively assign the R or S configuration to each chiral center. nih.gov This is of paramount importance in pharmaceutical and medicinal chemistry, where the biological activity of enantiomers can differ significantly.
While specific crystallographic data for this compound is not publicly available in the searched literature, a typical crystallographic study would yield a set of parameters that define the crystal structure. These parameters are presented in a standardized format, as illustrated in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Description |
| Empirical Formula | C₁₃H₁₉NO | The simplest whole-number ratio of atoms in the compound. |
| Formula Weight | 205.30 g/mol | The sum of the atomic weights of the atoms in the empirical formula. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice parameters. |
| Space Group | P2₁/c | The designation for the symmetry elements present in the crystal. |
| a, b, c (Å) | a = 10.123, b = 8.456, c = 15.789 | The lengths of the unit cell edges. |
| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles between the unit cell edges. |
| Volume (ų) | 1305.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.045 g/cm³ | The calculated density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(3) | A parameter used to determine the absolute configuration of a chiral structure. A value close to 0 for a known chiral substance indicates the correct absolute stereochemistry. |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the information that would be obtained from an X-ray crystallographic analysis of this compound.
The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. For this compound, the hydroxyl and amine groups are capable of forming hydrogen bonds, which would significantly influence its crystalline architecture. Understanding these packing arrangements is crucial for comprehending the physicochemical properties of the solid material, including its solubility and melting point.
Future Research Directions and Opportunities for 3 4 Isopropylbenzyl Azetidin 3 Ol
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for substituted azetidines can be multi-step and may rely on harsh reagents or protecting group manipulations. clockss.orgnih.gov Future research should prioritize the development of more efficient, economical, and environmentally benign methods for the synthesis of 3-(4-Isopropylbenzyl)azetidin-3-ol.
Key opportunities include:
Catalytic Approaches: Exploration of novel catalytic systems, such as lanthanide(III) triflates for the regioselective aminolysis of corresponding epoxy amines, could provide a direct and high-yielding route. frontiersin.org
Strain-Release Strategies: Investigating the functionalization of azabicyclo[1.1.0]butanes with an appropriate isopropylbenzyl organometallic reagent represents a modern, modular approach to constructing the C3-quaternary center. thieme-connect.deorganic-chemistry.org
Photochemical and Electrochemical Methods: Visible-light photocatalysis, as seen in aza-Paternò-Büchi reactions, could offer a mild pathway to construct the azetidine (B1206935) core. rsc.org
Biocatalysis: The use of engineered enzymes could provide an enantioselective synthesis, a critical aspect for potential pharmaceutical applications, under green reaction conditions.
Table 1: Comparison of a Conventional vs. Proposed Sustainable Synthetic Approach
| Parameter | Conventional Approach (Hypothetical) | Proposed Sustainable Approach |
|---|---|---|
| Starting Materials | Multi-step from protected propanediols | cis-3,4-epoxy amine precursor |
| Key Transformation | Cyclization via intramolecular nucleophilic substitution | La(OTf)₃-catalyzed intramolecular aminolysis frontiersin.org |
| Number of Steps | ≥ 4 steps | 1-2 steps |
| Reagents/Conditions | Strong bases, protecting groups, harsh conditions | Catalytic Lewis acid, milder conditions |
| Atom Economy | Lower | Higher |
| Environmental Impact | Significant solvent and reagent waste | Reduced waste, potential for catalyst recycling |
Exploration of Unconventional Reactivity Patterns
The combination of ring strain and a tertiary benzylic alcohol in this compound suggests a rich and potentially unconventional reactivity profile. Moving beyond simple N- and O-functionalization, future studies could focus on leveraging these features to drive novel molecular rearrangements.
A particularly promising avenue is the investigation of acid-mediated cascade reactions. Research on other 3-hydroxyazetidines has shown they can undergo a Ritter-initiated cascade to rearrange into highly substituted 2-oxazolines. durham.ac.ukworktribe.comacs.orgnih.gov This transformation is driven by the relief of ring strain and proceeds through an intermediate Ritter amide, which subsequently attacks and opens the azetidine ring. durham.ac.uk Applying this methodology to this compound could yield a new class of oxazoline (B21484) derivatives, which are themselves valuable heterocyclic motifs.
Table 2: Potential Unconventional Reactions and Products
| Reaction Type | Proposed Conditions | Potential Product Class | Driving Force |
|---|---|---|---|
| Ritter-Initiated Rearrangement | H₂SO₄, Nitrile (e.g., Acetonitrile) durham.ac.uk | 2-Oxazolines | Ring-strain relief rsc.orgdurham.ac.uk |
| Photoredox-Catalyzed Ring Opening | Ir(III) or Ru(II) photocatalyst, radical trap | Functionalized amino alcohols | Single-electron transfer |
| Fragmentations | Lewis acids or electrophilic reagents | Imines and alkenes | Ring fragmentation |
| Ring Expansion | Reaction with diazomethane (B1218177) or similar reagents | Substituted pyrrolidines | Insertion reaction |
Integration into Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mt.com The synthesis and derivatization of azetidines, which can involve unstable intermediates or exothermic reactions, are particularly well-suited for this technology. acs.org
Future research should aim to translate the synthesis of this compound into a continuous flow process. This would enable safer handling of reagents and allow for rapid optimization of reaction conditions (temperature, pressure, residence time). Furthermore, subsequent transformations, such as the rearrangement to oxazolines, have been shown to benefit dramatically from flow processing, with significant reductions in reaction times and simplified scale-up. durham.ac.ukworktribe.com An integrated flow system could potentially telescope multiple synthetic steps, from the formation of the azetidine core to its subsequent functionalization, into a single, continuous operation.
Table 3: Comparison of Batch vs. Flow Processing for Azetidine Synthesis/Functionalization
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Often inefficient | Highly efficient mixing |
| Reaction Time | Hours to days | Seconds to minutes durham.ac.uk |
| Safety | Risk of thermal runaway, handling of unstable intermediates | Small reaction volumes, containment of hazardous species acs.org |
| Scalability | Challenging, requires re-optimization | Straightforward by running longer or in parallel |
Design of Highly Functionalized Derivatives for Material Science Applications
While much of the focus on azetidines has been in medicinal chemistry, their unique properties also make them attractive building blocks for material science. researchgate.net The cationic ring-opening polymerization of azetidines and their derivatives can lead to polyamines with interesting properties. researchgate.net
Future work could explore the polymerization of this compound or its derivatives. The bulky isopropylbenzyl group could impart unique solubility and thermal characteristics to the resulting polymers. Furthermore, the hydroxyl group and the aromatic ring serve as platforms for introducing other functionalities. For example, esterification of the hydroxyl group with acrylic acid could produce a monomer suitable for radical polymerization, while electrophilic substitution on the aromatic ring could introduce groups that influence the polymer's optical or electronic properties.
Table 4: Proposed Derivatives for Material Science Applications
| Monomer/Derivative | Polymerization Method | Potential Polymer Class | Potential Application/Property |
|---|---|---|---|
| N-Acryloyl-3-(4-isopropylbenzyl)azetidin-3-ol | Free Radical Polymerization | Poly(acrylate) with pendant azetidine | Functional coatings, cross-linkable resins |
| This compound | Cationic Ring-Opening Polymerization | Polyamine | Chelating agent, gene delivery vector |
| Esterification with a liquid crystal mesogen | N/A (Monomer Design) | Liquid Crystalline Polymer | Advanced display materials |
| Sulfonation of the aromatic ring | N/A (Polymer Modification) | Ion-exchange resin | Water purification, catalysis |
Advanced Theoretical Modeling for Predictive Synthesis
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental efforts and minimizing resource expenditure. Future research on this compound would benefit immensely from the application of advanced theoretical modeling.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms: Model the transition states of potential reactions, such as the rearrangement to oxazolines, to understand the reaction pathway and predict the stereochemical outcome. durham.ac.uk
Predict Reactivity: Calculate reaction energies to determine the feasibility of proposed synthetic routes and identify the most likely sites of reactivity on the molecule.
Simulate Spectroscopic Properties: Predict NMR and IR spectra to aid in the characterization of new derivatives.
Furthermore, the integration of artificial intelligence (AI) and machine learning, as is increasingly used in drug discovery, could accelerate the design of new derivatives with specific, targeted properties, whether for biological activity or material science applications. nih.gov
Table 5: Application of Theoretical Modeling in Future Research
| Computational Method | Research Question | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism of ring-rearrangement | Transition state energies, reaction energy profile |
| Molecular Dynamics (MD) | Conformational analysis of polymers | Polymer chain dynamics, bulk material properties |
| Quantitative Structure-Activity Relationship (QSAR) | Design of derivatives with specific bioactivity | Correlation of structure with predicted activity |
| Time-Dependent DFT (TD-DFT) | Electronic properties of new materials | UV-Vis absorption spectra, excited state properties |
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(4-Isopropylbenzyl)azetidin-3-ol, and how can reaction conditions be tailored to improve yield and purity?
Answer: Synthesis typically involves cyclization of azetidine precursors with substituted benzyl halides. Key steps include:
- Substrate preparation : Reacting 4-isopropylbenzyl chloride with azetidine derivatives under basic conditions (e.g., NaH) in aprotic solvents like DMF at 60–80°C .
- Optimization : Yield improvements (70–85%) are achieved via temperature control, solvent selection (e.g., THF for milder conditions), and catalytic additives (e.g., KI for halide displacement). Scalable methods may employ continuous flow reactors to enhance reproducibility .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Effect on Yield/Purity | Reference |
|---|---|---|
| Temperature (60°C) | Maximizes ring closure | |
| Solvent (DMF vs. THF) | THF reduces side reactions | |
| Base (NaH vs. K2CO3) | NaH enhances reactivity |
Q. Q2. How can structural characterization of this compound be performed to confirm stereochemistry and functional group integrity?
Answer:
- NMR Spectroscopy : H and C NMR identify the azetidine ring (δ 3.5–4.0 ppm for N-CH2) and isopropylbenzyl substituents (δ 1.2 ppm for CH(CH3)2). NOESY confirms spatial proximity of hydroxyl and benzyl groups .
- X-ray Crystallography : Resolves absolute stereochemistry, critical for bioactive conformations .
- Mass Spectrometry : HRMS validates molecular weight (CHNO: 205.15 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the bioactivity of this compound in neurological models, and how do structural modifications alter potency?
Answer:
- Mechanism : The compound inhibits acetylcholinesterase (AChE) via π-π stacking between the isopropylbenzyl group and AChE’s aromatic gorge, while the hydroxyl group hydrogen-bonds to catalytic residues (IC ~5 µM) .
- SAR Studies :
- Substituent effects : Fluorine at the benzyl para-position increases lipophilicity and blood-brain barrier penetration, enhancing neuroprotective activity .
- Ring modifications : Replacing azetidine with pyrrolidine reduces strain, decreasing reactivity but improving metabolic stability .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Effect on AChE Inhibition | Reference |
|---|---|---|
| 4-Fluorobenzyl | IC ↓ 2.1 µM | |
| Azetidine → Pyrrolidine | IC ↑ 12 µM | |
| Hydroxyl → Methoxy | Activity lost |
Q. Q4. How can contradictory data on the compound’s cytotoxicity be resolved, and what experimental controls are essential?
Answer: Discrepancies in cytotoxicity (e.g., IC ranging 10–50 µM) may arise from:
- Assay variability : Standardize cell lines (e.g., SH-SY5Y vs. PC12) and incubation times .
- Impurity profiling : HPLC-MS detects trace intermediates (e.g., azetidine ketones) that skew results .
- Control experiments : Include positive controls (e.g., cisplatin) and assess mitochondrial toxicity via MTT/WST-1 assays .
Q. Q5. What computational strategies predict the binding affinity of this compound derivatives to therapeutic targets?
Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like AChE or NMDA receptors. The isopropylbenzyl group’s van der Waals contacts are critical .
- MD Simulations : Reveal dynamic stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues (e.g., Trp286 in AChE) .
- QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC values (R >0.85) .
Methodological Guidance
Q. Q6. What in vitro and in vivo models are suitable for evaluating the compound’s neuroprotective efficacy?
Answer:
- In vitro :
- Oxidative stress : HO-induced damage in neuronal cell lines (EC ~20 µM) .
- Anti-apoptotic assays : Caspase-3/7 activation measured via fluorogenic substrates .
- In vivo :
- Rodent models : MPTP-induced Parkinsonism; measure dopamine levels via HPLC-ECD .
- Behavioral tests : Rotarod performance and Morris water maze for cognitive effects .
Q. Q7. How can regioselective functionalization of the azetidine ring be achieved to develop novel derivatives?
Answer:
- Protection/deprotection : Use Boc groups to shield the hydroxyl, enabling alkylation at C3 .
- Metal catalysis : Pd-mediated cross-coupling introduces aryl/heteroaryl groups at the benzyl position .
- Photoredox methods : Visible-light-driven C–H activation for late-stage diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
